molecular formula C10H5ClN2 B1590604 1-Chloroisoquinoline-4-carbonitrile CAS No. 53491-80-8

1-Chloroisoquinoline-4-carbonitrile

Cat. No.: B1590604
CAS No.: 53491-80-8
M. Wt: 188.61 g/mol
InChI Key: FMQOMPVZLLUVOD-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-4-carbonitrile is an organic compound with the molecular formula C10H5ClN2. It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a nitrile group at the fourth position on the isoquinoline ring.

Preparation Methods

1-Chloroisoquinoline-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of isoquinoline with cyanogen chloride in the presence of a catalyst. Another method includes the chlorination of isoquinoline-4-carbonitrile using thionyl chloride or phosphorus pentachloride . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-Chloroisoquinoline-4-carbonitrile can be compared with other isoquinoline derivatives, such as:

    Isoquinoline-4-carbonitrile: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-Bromoisoquinoline-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    1-Chloroisoquinoline:

The unique combination of a chlorine atom and a nitrile group in this compound makes it distinct from these related compounds, offering specific advantages in certain applications.

Properties

IUPAC Name

1-chloroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQOMPVZLLUVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520144
Record name 1-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53491-80-8
Record name 1-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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